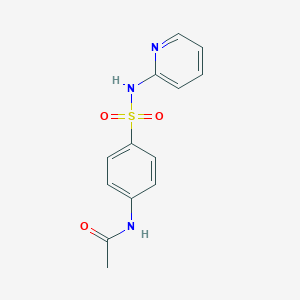

N-Acetyl Sulfapyridine

Description

Properties

IUPAC Name |

N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLYVXPHAQLXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066453 | |

| Record name | Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19077-98-6 | |

| Record name | Acetylsulfapyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylsulfapyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(2-pyridylsulphamoyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFAPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM4B5MZJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl Sulfapyridine

Introduction: Unraveling the Dual Functionality of a Key Metabolite

N-Acetyl Sulfapyridine, a primary metabolite of the widely used anti-inflammatory drug sulfasalazine, represents a fascinating case study in drug metabolism and action.[1][2][3] While often considered in the context of its parent compound, this compound's journey through the body and its subsequent conversion to the active moiety, sulfapyridine, unveils a dual mechanism of action with both antimicrobial and anti-inflammatory properties.[2][4] This guide provides a comprehensive technical overview of the mechanistic intricacies of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its role as a prodrug, the enzymatic conversion to its active form, and the subsequent molecular interactions that underpin its therapeutic effects.

Part 1: The Prodrug Nature and Bioactivation of this compound

This compound itself is largely considered to be biologically inert, particularly with respect to antimicrobial activity.[5] Its primary significance lies in its role as a prodrug, a precursor molecule that undergoes metabolic transformation to yield the pharmacologically active sulfapyridine.

Metabolic Conversion: The Deacetylation Pathway

The conversion of this compound to sulfapyridine is a critical bioactivation step. This process, known as deacetylation, involves the enzymatic removal of an acetyl group. While the specific human enzymes responsible for the deacetylation of N-acetylated sulfonamides are not extensively detailed in readily available literature, this biotransformation is a recognized metabolic pathway.[6] In the context of sulfasalazine, the initial cleavage of the parent drug by bacterial azoreductases in the colon releases sulfapyridine, which is then absorbed and can undergo N-acetylation in the liver, primarily by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form this compound.[7][8] The reverse reaction, the deacetylation of this compound back to sulfapyridine, can also occur, contributing to the overall pharmacokinetic profile of the active drug.[9] The rate of this metabolism is significantly influenced by an individual's acetylator phenotype, with "slow acetylators" exhibiting longer half-lives and higher plasma concentrations of sulfapyridine compared to "fast acetylators".[10][11]

Diagram 1: Metabolic Pathway of this compound

Caption: Metabolic interconversion of this compound and Sulfapyridine.

Part 2: The Core Mechanism of Action - A Tale of Two Pathways

The therapeutic efficacy of this compound is entirely attributable to its active metabolite, sulfapyridine, which exerts its effects through two distinct mechanisms: a well-characterized antibacterial action and a more complex anti-inflammatory role.

Antibacterial Mechanism: Inhibition of Folic Acid Synthesis

Sulfapyridine belongs to the sulfonamide class of antibiotics, which act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[12][13][14] This enzyme is crucial for the de novo synthesis of folic acid, an essential nutrient for bacterial growth and replication.

The Molecular Target: Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[15] This is a vital step in the biosynthetic pathway leading to the production of tetrahydrofolate, a coenzyme necessary for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Mammalian cells do not express DHPS, as they obtain folic acid from dietary sources, which accounts for the selective toxicity of sulfonamides against susceptible bacteria.[16]

Competitive Inhibition

Sulfapyridine is a structural analog of PABA.[2] This structural similarity allows it to bind to the PABA-binding site on the DHPS enzyme. By occupying the active site, sulfapyridine competitively inhibits the binding of the natural substrate, PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[2]

Diagram 2: Antibacterial Mechanism of Sulfapyridine

Caption: Sulfapyridine's anti-inflammatory effects on neutrophil function.

Part 3: Quantitative Data and Experimental Protocols

A thorough understanding of the mechanism of action requires not only a qualitative description but also quantitative data and the experimental methodologies used to derive them.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, sulfapyridine.

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Sulfapyridine | Reference(s) |

| Elimination Half-life (t½) | ~4.5 - 14 hours (acetylator phenotype dependent) | ~6 - 14 hours (acetylator phenotype dependent) | [9][11] |

| Renal Clearance | 77 - 205 mL/min | 16 - 80 mL/min | [9] |

| Metabolism | Deacetylation to sulfapyridine, hydroxylation, glucuronidation | N-acetylation, hydroxylation, glucuronidation | [8][9] |

Table 2: Antimicrobial Activity of Sulfapyridine

| Organism | MIC (µg/mL) | Reference(s) |

| Yersinia enterocolitica | 3.1 - 25 | [4] |

| Salmonella spp. | 25 - 100 | [4] |

| Staphylococcus aureus (MBC) | 0.8 µM | [4] |

| Pneumocystis carinii (DHPS IC50) | 0.18 µM | [4] |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), IC50 (Half-maximal Inhibitory Concentration).

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of sulfapyridine.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHPS activity.

Principle: The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced by DHFR using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity. [16] Materials:

-

Purified recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-Aminobenzoic acid (PABA)

-

Purified recombinant DHFR enzyme

-

NADPH

-

Sulfapyridine (or other inhibitors)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of sulfapyridine in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of sulfapyridine to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add a fixed concentration of DHFR and NADPH to all wells.

-

Add a fixed concentration of PABA to all wells. The concentration should be at or below the Km for PABA to ensure sensitivity to competitive inhibitors. [17]6. Initiate the reaction by adding a fixed concentration of DHPP to all wells.

-

Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocities (rate of change in absorbance) for each condition.

-

Determine the percent inhibition of DHPS activity by sulfapyridine at each concentration and calculate the IC50 value.

Causality Behind Experimental Choices:

-

Coupled Enzyme System: A coupled assay is used because the direct measurement of dihydropteroate formation is complex. Monitoring NADPH oxidation provides a continuous and easily quantifiable readout of DHPS activity.

-

Substrate Concentrations: Using PABA at or below its Km increases the assay's sensitivity to competitive inhibitors like sulfapyridine, as the inhibitor and substrate are in direct competition for the enzyme's active site. [18][19] Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing the effect of a compound on neutrophil migration.

Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of neutrophils that migrate through the pores to the lower chamber in response to the chemoattractant is quantified. [20][21][22] Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber apparatus with microporous membranes (e.g., 5 µm pore size)

-

Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine [fMLP] or Interleukin-8 [IL-8])

-

Sulfapyridine

-

Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)

-

Cell staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., luminescence-based ATP assay). [20]* Microscope

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in culture medium at a specific concentration (e.g., 1 x 10^6 cells/mL).

-

Pre-incubate the neutrophils with various concentrations of sulfapyridine or vehicle control for a defined period (e.g., 30 minutes at 37°C).

-

Assemble the Boyden chamber. Add the chemoattractant to the lower wells.

-

Carefully place the microporous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells. [23]7. Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specific duration (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the membrane to visualize the migrated cells on the lower surface.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify the migrated cells in the lower chamber using a detection method like a CellTiter-Glo® luminescent cell viability assay. [20]11. Calculate the percent inhibition of chemotaxis for each concentration of sulfapyridine.

Causality Behind Experimental Choices:

-

Pore Size: The membrane pore size (e.g., 5 µm) is chosen to be large enough to allow active migration of neutrophils but small enough to prevent passive movement.

-

Chemoattractant Gradient: The establishment of a chemoattractant gradient between the lower and upper chambers is the driving force for directed cell movement, mimicking the physiological process of chemotaxis.

-

Quantification Method: Direct cell counting after staining provides a visual confirmation of migration, while luminescence-based assays offer a higher-throughput and more objective quantification of migrated cells.

Conclusion

This compound serves as an important intermediate in the metabolic disposition of sulfasalazine, acting as a prodrug for the pharmacologically active sulfapyridine. The mechanism of action of sulfapyridine is multifaceted, encompassing both a well-defined antibacterial effect through the inhibition of bacterial folic acid synthesis and a complex anti-inflammatory role characterized by the modulation of neutrophil function and inflammatory mediator production. This dual activity underscores its therapeutic utility in specific clinical contexts. A thorough understanding of its bioactivation, molecular targets, and the experimental methodologies used to probe its function is essential for the continued development and optimization of therapies targeting inflammatory and infectious diseases.

References

- Lee CK, Lee EY, Chung SM, Mun SH, Yoo B, Moon HB. Effects of disease-modifying antirheumatic drugs and antiinflammatory cytokines on human osteoclastogenesis through interaction with receptor activator of nuclear factor kappaB, osteoprotegerin, and receptor activator of nuclear factor kappaB ligand. Arthritis Rheum. 2004 Dec;50(12):3831-43.

- Reunala T, Hervonen K, Salmi T. Dermatitis Herpetiformis: An Update on Diagnosis, Management, and Pathogenesis.

-

Charles River Laboratories. Neutrophil Chemotaxis Assay. [Link]

- Kanerud L, Hafström I, Ringertz B. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium. Ann Rheum Dis. 1990 May;49(5):296-300.

-

Springer Nature Experiments. Boyden Chamber Assay. [Link]

- Kanerud L, Hafström I, Ringertz B. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium. Ann Rheum Dis. 1990;49(5):296-300.

- Singh S, et al. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods Mol Biol. 2021;2286:131-143.

- Carlin G, Djursäter R, Smedegård G. In vitro effects of sulfasalazine and its main metabolites on functional aspects of peripheral blood lymphocytes of normal controls and patients with rheumatoid arthritis. Int J Immunopharmacol. 1987;9(6):715-22.

- Tanigawara Y, et al. N-acetyltransferase 2 genotype-related sulfapyridine acetylation and its adverse events. Biol Pharm Bull. 2002;25(7):930-4.

-

Wiley Online Library. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. [Link]

- Dallegri F, Ottonello L, Dapino P, Patrone F. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? Br J Clin Pharmacol. 1994;37(4):353-7.

- Neal TM, Winterbourn CC, Vissers MC. Inhibition of neutrophil degranulation and superoxide production by sulfasalazine. Comparison with 5-aminosalicylic acid, sulfapyridine and olsalazine. Biochem Pharmacol. 1987 Sep 1;36(17):2765-8.

- Krebs HA, Sykes WO, Bartley WC. Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues. Biochem J. 1947;41(4):622-30.

-

National Center for Biotechnology Information. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. [Link]

- Bolotin D, Petronic-Rosic V. Dermatitis herpetiformis. Part II. Diagnosis, management, and prognosis.

-

Assay Guidance Manual. Basics of Enzymatic Assays for HTS. [Link]

-

Wikidata. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium. [Link]

-

AntibioticDB. Sulfapyridine. [Link]

- Noudoost, B., et al. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. J Vet Pharmacol Ther. 2000;23(4):225-30.

- Thayer WR Jr, Charland C, Field CE. Effects of Sulfasalazine on Selected Lymphocyte Subpopulations in Vivo and in Vitro. Dig Dis Sci. 1979;24(9):672-9.

- Harvath L, Yancey KB, Katz SI. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones. J Immunol. 1986 Aug 15;137(4):1305-11.

-

Grokipedia. Dihydropteroate synthase. [Link]

-

PDB-101. Dihydropteroate Synthase. [Link]

-

Wikipedia. Dihydropteroate synthase. [Link]

-

University College London. The effect of substrate concentration on enzyme activity. [Link]

- van Heeswijk B, et al. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Vet Q. 1985 Jan;7(1):70-2.

-

National Center for Biotechnology Information. Circulating cytokine levels in patients with rheumatoid arthritis: results of a double blind trial with sulphasalazine. [Link]

-

National Center for Biotechnology Information. Sulfasalazine in dermatology: A lesser explored drug with broad therapeutic potential. [Link]

- Yun MK, et al. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. 2012 Mar 2;335(6072):1110-4.

-

PubMed. Circulating Cytokine Levels in Patients With Rheumatoid Arthritis: Results of a Double Blind Trial With Sulphasalazine. [Link]

- Mii Y, et al. Dissection of N-deacetylase and N-sulfotransferase activities of NDST1 and their effects on Wnt8 distribution and signaling in Xenopus embryos. Elife. 2021;10:e64284.

- Rieder MJ. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism.

- Klotz U. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clin Pharmacokinet. 1985;10(4):285-302.

-

National Center for Biotechnology Information. Assay Guidance Manual. [Link]

-

ResearchGate. Mean IC50 (μM) for inhibition of leukocyte migration by NSAID. [Link]

Sources

- 1. Analysis of Neutrophil Polarization and Chemotaxis | Springer Nature Experiments [experiments.springernature.com]

- 2. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neutrophil Microparticles Deliver Active Myeloperoxidase to Injured Mucosa To Inhibit Epithelial Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil migration in infection and wound repair: going forward in reverse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetyltransferase 2 genotype-related sulfapyridine acetylation and its adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 14. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 15. Residue Variations in Human N‑Acetyltransferase 2 Enzyme Alleles: From Rapid to Slow Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]

- 19. Untitled Document [ucl.ac.uk]

- 20. criver.com [criver.com]

- 21. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Acetyl Sulfapyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl Sulfapyridine, a significant metabolite of the anti-inflammatory drug Sulfasalazine. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthesis pathway, the underlying chemical principles, and a robust, field-tested experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process. This guide aims to be a self-validating resource, grounded in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, also known as N4-Acetylsulfapyridine, is the primary active metabolite of Sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[1][2] The acetylation of the parent compound, Sulfapyridine, is a crucial metabolic step that influences the drug's therapeutic efficacy and is associated with certain adverse effects.[1] A thorough understanding of its synthesis is paramount for researchers studying the pharmacology and toxicology of Sulfasalazine and for the development of analytical standards and novel therapeutic agents.

This guide focuses on the most direct and widely applicable synthetic route to this compound: the N-acetylation of Sulfapyridine. This process involves the introduction of an acetyl group onto the nitrogen atom of the sulfonamide moiety of Sulfapyridine.

The Synthetic Pathway: N-Acetylation of Sulfapyridine

The core of this compound synthesis lies in the nucleophilic substitution reaction at the aromatic amine of the precursor, Sulfapyridine. This is typically achieved through the use of an acetylating agent, with acetic anhydride being a common and effective choice.

Reaction Mechanism

The N-acetylation of Sulfapyridine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary aromatic amine in Sulfapyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the N-acetylated product. The reaction is often carried out in the presence of a base, such as pyridine, which can act as a catalyst by deprotonating the amine, thereby increasing its nucleophilicity.[3]

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Sulfapyridine | C₁₁H₁₁N₃O₂S | 249.29 | ~191 | Sparingly soluble in water, soluble in acetone and ethanol.[4] |

| This compound | C₁₃H₁₃N₃O₃S | 291.33 | 226-228[5] | Soluble in DMSO.[5] |

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from Sulfapyridine using acetic anhydride. This protocol is a composite of established methods for the N-acetylation of sulfonamides and aromatic amines.

Materials and Reagents

-

Sulfapyridine

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Deionized Water

-

Ethanol

-

Hydrochloric Acid (HCl, 1 M)

-

Sodium Bicarbonate (NaHCO₃, saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

Step-by-Step Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Sulfapyridine (1.0 equivalent) in a suitable volume of anhydrous pyridine. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.[6]

-

Addition of Acetylating Agent: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control over the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

-

Work-up and Isolation:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of cold deionized water to hydrolyze any excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acetic acid), and brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound. The choice of purification method will depend on the purity of the crude product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques, such as:

-

Melting Point Determination: Compare the observed melting point with the literature value (226-228°C).[5]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including the amide C=O stretch and N-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

-

Chromatographic Methods:

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Synthesis of this compound from Sulfapyridine.

Caption: Experimental workflow for this compound synthesis.

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol, researchers can confidently produce this important metabolite for a variety of scientific applications. The emphasis on the rationale behind each step is intended to empower scientists to adapt and troubleshoot the procedure as needed, ensuring robust and reproducible results.

References

-

Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of pharmaceutical sciences, 67(9), 1250–1253. [Link]

-

Shaw, D. S., Chen, T. M., & Chi, S. C. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of pharmaceutical sciences, 79(12), 1095–1098. [Link]

-

Sulfapyridine. In: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

-

This compound-d4 (Major). PubChem. [Link]

-

This compound. Veeprho. [Link]

-

O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

- Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.

-

How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]

-

N-Terminus Acetylation Protocol. CDN. [Link]

- Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

-

Sulfapyridine. PubChem. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl Sulfapyridine: Chemical Properties, Structure, and Analysis

Abstract: This technical guide provides a comprehensive examination of N-Acetyl Sulfapyridine (AcSP), a principal active metabolite of the anti-inflammatory drug Sulfasalazine. Targeted at researchers, scientists, and professionals in drug development, this document delineates the core chemical and structural characteristics of AcSP. We explore its physicochemical properties, metabolic formation, and synthesis, alongside its toxicological significance. Furthermore, this guide presents detailed protocols for its chemical synthesis and quantification in biological matrices using High-Performance Liquid Chromatography (HPLC), providing a foundational resource for laboratory investigation and clinical monitoring.

Introduction: The Clinical Relevance of a Metabolite

This compound, also known as N4-Acetylsulfapyridine, is not typically administered as a therapeutic agent itself but is of significant interest as the major active metabolite of Sulfasalazine.[1][2] Sulfasalazine is a cornerstone medication for treating chronic inflammatory diseases, including ulcerative colitis, Crohn's disease, and rheumatoid arthritis.[3] Upon oral administration, Sulfasalazine is cleaved in the colon by bacterial azoreductases into its constituent moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. While 5-ASA is the primary therapeutic component acting locally in the colon, sulfapyridine is absorbed systemically and subsequently metabolized in the liver, primarily through N-acetylation, to form this compound.[3]

The clinical relevance of this compound stems from its association with the adverse effects of Sulfasalazine therapy.[1][4] The rate of its formation is dependent on the patient's acetylator phenotype, leading to significant inter-individual variability in plasma concentrations.[3] Understanding the chemical properties, structure, and analytical quantification of this metabolite is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and mitigating toxicity risks such as crystalluria.[3][5]

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. This compound is known by several synonyms, reflecting its chemical nature and historical context in research.

-

IUPAC Name: N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide

-

Common Synonyms: N4-Acetylsulfapyridine, Acetylsulfapyridine[1][2][4]

-

InChI Key: CYLYVXPHAQLXFG-UHFFFAOYSA-N[1]

Molecular Structure Elucidation

The structure of this compound is characterized by three key functional groups: an acetamide group, a central phenylsulfonamide core, and a terminal pyridine ring. The acetylation occurs on the nitrogen of the p-amino group of the sulfapyridine moiety. This modification significantly alters the polarity and solubility of the parent compound, sulfapyridine.

Caption: Chemical Structure of this compound (AcSP).

Physicochemical Properties

The physicochemical properties of a drug metabolite are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The acetylation of sulfapyridine markedly increases its molecular weight and alters its solubility, which has direct consequences for its renal clearance and potential for precipitation in the renal tubules.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 291.33 g/mol | [1][2][4] |

| Molecular Formula | C₁₃H₁₃N₃O₃S | [1][2][4] |

| Appearance | White Solid | [4] |

| Melting Point | 226-228 °C | [4][6][7] |

| Boiling Point | 499.42 °C (Predicted) | [6][7] |

| Density | ~1.4 g/cm³ | [6][7] |

| pKa | 8.30 (for N4-acetylsulfapyridine) | [8] |

| Solubility | Soluble in DMSO; Water (56 mg/L at 20 °C); Methanol (sparingly) |[4][6][7] |

The limited aqueous solubility of this compound, particularly in acidic urine, is a critical factor in its toxicology. This property underlies the risk of crystalluria (crystal formation in the urine), which can lead to kidney damage, a known side effect of high-dose sulfapyridine therapy.[3][5] Maintaining adequate hydration and urinary alkalization are clinical strategies employed to mitigate this risk by increasing the solubility of the metabolite.

Synthesis and Metabolism

Chemical Synthesis

This compound is often required as an analytical standard for pharmacokinetic studies and impurity profiling in the commercial production of Sulfasalazine.[9] Its synthesis is typically achieved via the acylation of sulfapyridine. A more direct and common industrial approach involves the reaction of 2-aminopyridine with 4-acetylaminobenzenesulfonyl chloride.[5][10][11]

The choice of 4-acetylaminobenzenesulfonyl chloride as a starting material is strategic; the acetyl group serves as a protecting group for the aniline nitrogen. This prevents undesired side reactions, ensuring the sulfonyl chloride selectively reacts with the more nucleophilic aminopyridine. The final product is then typically purified by recrystallization.

Caption: General Workflow for the Chemical Synthesis of this compound.

Metabolic Pathway

In humans, this compound is not directly administered but is formed endogenously from sulfasalazine. The metabolic cascade is a multi-step process initiated in the gut and completed in the liver.

Caption: Metabolic Pathway from Sulfasalazine to this compound.

The key enzymatic step, the acetylation of sulfapyridine, is catalyzed by N-acetyltransferase (NAT) enzymes in the liver. The activity of these enzymes is genetically determined, leading to distinct "fast acetylator" and "slow acetylator" phenotypes within the population.[3] Fast acetylators metabolize sulfapyridine to this compound more rapidly, resulting in a shorter half-life for the parent sulfapyridine (mean of 10.4 hours) compared to slow acetylators (mean of 14.8 hours).[3] This genetic polymorphism is a critical determinant of both therapeutic efficacy and the risk of concentration-dependent side effects.

Pharmacological and Toxicological Profile

Mechanism of Action

The antibacterial activity associated with sulfapyridine and its metabolite is inherited from the broader class of sulfonamides. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase.[12][13] This enzyme is essential for the synthesis of folic acid, a vital precursor for the production of nucleic acids (DNA and RNA).[12] By blocking this pathway, sulfonamides prevent bacterial replication, exerting a bacteriostatic effect.[12][13] While this compound is considered an active metabolite, its primary clinical significance is often linked to its role in the adverse effect profile of the parent drug.

Clinical Significance and Toxicity

This compound is a major contributor to the adverse effects observed during sulfasalazine treatment.[1][4] Its poor solubility, especially in acidic environments, can lead to its precipitation within the renal tubules, causing crystalluria and, in severe cases, obstructive uropathy or interstitial nephritis.[5] Monitoring urinary pH and ensuring adequate patient hydration are therefore essential management strategies.[3]

Analytical Methodologies

Accurate quantification of sulfapyridine and this compound in biological fluids like plasma and saliva is essential for therapeutic drug monitoring and pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a sensitive, rapid, and specific method for this purpose.[14]

Experimental Protocol: HPLC Assay for this compound

The following protocol is a representative method for the determination of this compound in plasma.

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

-

HPLC system with UV detector

-

Cyano-bonded, reversed-phase column

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

This compound reference standard

-

Internal standard (e.g., a structurally related sulfonamide)

-

Plasma samples

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (or standard), add 200 µL of acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate plasma proteins. This step is crucial as proteins would otherwise foul the HPLC column. c. Centrifuge at 10,000 x g for 10 minutes. d. Carefully transfer the supernatant to a clean vial for analysis.

-

Chromatographic Conditions:

-

Column: Cyano-bonded, reversed-phase column.

-

Mobile Phase: A suitable isocratic or gradient mixture of phosphate buffer and acetonitrile. The organic modifier (acetonitrile) is used to control the retention time of the analytes.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector set to an appropriate wavelength for sulfonamides (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

-

Data Analysis: a. Inject the prepared samples and standards onto the HPLC system. b. Identify the peaks for this compound and the internal standard based on their retention times. c. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the Quantification of this compound via HPLC.

Conclusion

This compound represents a molecule of significant interest at the intersection of pharmacology, toxicology, and analytical chemistry. As the primary metabolite of sulfapyridine, its formation is a key determinant of the safety profile of sulfasalazine. A thorough understanding of its chemical structure, physicochemical properties—particularly its limited solubility—and its variable metabolic formation is essential for clinicians and researchers. The synthetic and analytical protocols detailed in this guide provide the necessary framework for further investigation, enabling precise quantification and supporting the safe and effective use of its parent therapeutic agent in clinical practice.

References

-

Chemical-Suppliers.com. This compound | CAS 19077-98-6. [Link]

-

BuyersGuideChem. This compound | 19077-98-6. [Link]

-

PubChem. This compound-d4 (Major) | C13H13N3O3S | CID 46780055. [Link]

- SpringerLink. Sulfapyridine. The provided search result is a PDF document and does not have a direct URL. The information is sourced from a chapter on Sulfapyridine pharmacokinetics.

-

Owerbach, J., et al. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-3. [Link]

-

PubChem. Sulfapyridine | C11H11N3O2S | CID 5336. [Link]

-

BioOrganics. This compound-d4 (Major). [Link]

-

Dove Research & Analytics Laboratory. This compound-d4 (Major). [Link]

-

Veeprho. This compound | CAS 19077-98-6. [Link]

- Google Patents.

-

CRO SPLENDID LAB. This compound-d4. [Link]

-

YouTube. Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

National Center for Biotechnology Information. Sulfasalazine - StatPearls. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 6. This compound | CAS 19077-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | 19077-98-6 - BuyersGuideChem [buyersguidechem.com]

- 8. karger.com [karger.com]

- 9. veeprho.com [veeprho.com]

- 10. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 12. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of N-Acetyl Sulfapyridine in Plasma: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the pharmacokinetics of N-Acetyl Sulfapyridine (AcSP) in plasma. It is intended for researchers, scientists, and drug development professionals engaged in the study of sulfonamides and related compounds. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of AcSP, the analytical methodologies for its quantification, and the intrinsic and extrinsic factors influencing its pharmacokinetic profile.

Introduction: The Significance of this compound Pharmacokinetics

This compound (AcSP) is the primary metabolite of sulfapyridine (SP), which in turn is a major metabolic product of the anti-inflammatory drug sulfasalazine.[1][2][3] Sulfasalazine is cleaved by bacterial azoreductases in the colon to yield sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][2][3] While 5-ASA is the therapeutically active moiety in inflammatory bowel disease, the systemically absorbed sulfapyridine and its subsequent metabolite, AcSP, are associated with the adverse effects of sulfasalazine therapy.[1][3][4] A thorough understanding of the pharmacokinetics of AcSP is therefore paramount for optimizing sulfasalazine therapy, minimizing toxicity, and guiding the development of safer derivatives. The concentration of AcSP in plasma is a critical determinant of patient outcomes, influenced significantly by an individual's genetic makeup, particularly their acetylator phenotype.[3][5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, sulfapyridine.

Formation and Absorption

This compound is not administered directly but is formed in the body following the administration of sulfasalazine. Sulfasalazine is poorly absorbed in the small intestine.[1][2] The majority of the dose reaches the colon, where it is cleaved by bacterial enzymes into sulfapyridine and 5-ASA.[1][2][3] Sulfapyridine is then almost completely absorbed from the colon into the systemic circulation.[1][2] Following absorption, sulfapyridine undergoes N-acetylation, primarily in the liver, to form this compound.[1][7] This acetylation is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[7]

Distribution

Once formed, this compound distributes throughout the body. Limited specific data on the volume of distribution for AcSP is available; however, it is known to be present in both plasma and saliva.[5] The saliva-to-plasma concentration ratio for AcSP is lower than that of its parent compound, sulfapyridine, a finding consistent with the pH-partition hypothesis.[5]

Metabolism

The metabolism of this compound is a complex process involving several pathways. The primary metabolic routes include:

-

Deacetylation: AcSP can be deacetylated back to sulfapyridine. The extent of this reverse reaction can vary between individuals.[8]

-

Hydroxylation: AcSP undergoes significant hydroxylation to form N4-acetyl-5-hydroxysulfapyridine.[8] This hydroxylated metabolite can then be further conjugated.

-

Glucuronidation: The hydroxylated metabolite, N4-acetyl-5-hydroxysulfapyridine, is subsequently conjugated with glucuronic acid to form N4-acetyl-5-hydroxysulfapyridine glucuronide, which is a major urinary metabolite.[8]

The metabolic pathway of sulfapyridine to this compound and its subsequent metabolites is depicted in the following diagram:

Caption: Metabolic pathway of Sulfasalazine to this compound and its major metabolites.

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys.[8] The renal clearance of AcSP is significantly higher than that of sulfapyridine, with reported values ranging from 77 to 205 mL/min.[8] Its hydroxylated and glucuronidated metabolites have even higher renal clearance values.[8]

Bioanalytical Methodology for Quantification in Plasma

Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique for this purpose.[9][10][11]

Sample Preparation

A critical first step in the bioanalytical workflow is the efficient extraction of AcSP from the complex plasma matrix. Protein precipitation is a widely used method.[12]

Protocol: Plasma Protein Precipitation

-

To a 100 µL aliquot of human plasma, add a precipitating agent such as acetonitrile. An internal standard (e.g., sulfamethazine) is typically included in the acetonitrile solution to correct for extraction variability.[10]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[11]

-

Carefully aspirate the supernatant containing the analyte and internal standard.

-

The supernatant can then be concentrated or directly injected into the HPLC system.[10]

Chromatographic Separation and Detection

Reverse-phase HPLC is the standard for separating AcSP from its parent compound and other metabolites.

Typical HPLC Parameters:

| Parameter | Description |

| Column | A C18 or a polymer-based column is commonly used.[10][11] |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[11] Ion-pairing agents like tetraethylammonium chloride may be added to improve peak shape and retention.[10] |

| Flow Rate | Typically in the range of 1.0 - 1.7 mL/min.[11] |

| Detection | UV detection at a wavelength of 270 nm is a common and robust method.[10] More sensitive and specific detection can be achieved with tandem mass spectrometry (LC-MS/MS).[12] |

Method Validation

The bioanalytical method must be rigorously validated according to international guidelines (e.g., ICH M10) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components.

-

Linearity: The range of concentrations over which the method provides a linear response. For AcSP, a typical range is 0.25 to 12 µg/mL.[10]

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).[12]

The following diagram illustrates a typical bioanalytical workflow for the quantification of this compound in plasma.

Caption: Bioanalytical workflow for this compound quantification in plasma.

Factors Influencing the Pharmacokinetics of this compound

The pharmacokinetic profile of this compound exhibits significant inter-individual variability, which can be attributed to several factors.

Genetic Factors: The Acetylator Phenotype

The most significant factor influencing the pharmacokinetics of AcSP is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[7] Individuals can be classified as either "fast" or "slow" acetylators.[3]

-

Fast Acetylators: These individuals have higher NAT2 enzyme activity, leading to more rapid and extensive conversion of sulfapyridine to AcSP. Consequently, they tend to have higher plasma concentrations of AcSP and lower concentrations of the parent drug, sulfapyridine.[3][8] The elimination half-life of sulfapyridine is shorter in fast acetylators (approximately 6 hours).[2]

-

Slow Acetylators: In contrast, slow acetylators have reduced NAT2 enzyme activity, resulting in slower and less complete acetylation of sulfapyridine. This leads to higher plasma concentrations of sulfapyridine and lower concentrations of AcSP.[3][8] The elimination half-life of sulfapyridine is prolonged in this group (approximately 14 hours).[2]

This genetic difference has significant clinical implications, as slow acetylators are more prone to concentration-dependent side effects of sulfapyridine.[3]

Age

Studies have shown that age can influence the pharmacokinetics of sulfasalazine and its metabolites. While the disposition of sulfapyridine appears to be unaffected by age, elderly patients have been observed to have higher steady-state serum concentrations of N-acetyl-5-aminosalicylic acid, another metabolite of sulfasalazine.[6] The primary determinant of sulfapyridine and, consequently, AcSP levels remains the acetylator phenotype, which plays a more significant role than age.[6]

Drug-Drug Interactions

Co-administration of other drugs can alter the pharmacokinetics of this compound. For example, probenecid, a uricosuric agent, has been shown to reduce the renal excretion of both AcSP and its hydroxylated and glucuronidated metabolites.[8] This interaction leads to an increase in the elimination half-life of AcSP.[8]

Disease State

The underlying disease state of the patient can also impact drug pharmacokinetics. In critically ill patients, physiological changes such as altered plasma protein binding, organ dysfunction, and changes in hepatic blood flow can significantly affect drug metabolism and elimination.[13] Although specific data for AcSP in critical illness is limited, it is plausible that such conditions could alter its pharmacokinetic profile.

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters for this compound, highlighting the differences based on acetylator phenotype.

| Parameter | Fast Acetylator | Slow Acetylator | Reference |

| Elimination Half-life (t½) | ~6.0 hours | Initial t½: ~4.5 hours, Final t½: ~14 hours | [8] |

| Renal Clearance | 77 - 205 mL/min | Not explicitly stated, but likely similar to fast acetylators | [8] |

| Metabolism | Primarily hydroxylation and glucuronidation (78% of dose) | Similar extent of hydroxylation (70% of dose), but more deacetylation back to sulfapyridine | [8] |

Conclusion

The pharmacokinetics of this compound in plasma are complex and heavily influenced by the metabolism of its parent compound, sulfapyridine. The genetic polymorphism of the NAT2 enzyme, leading to fast and slow acetylator phenotypes, is the most critical determinant of AcSP plasma concentrations and, consequently, the risk of adverse effects associated with sulfasalazine therapy. Accurate and validated bioanalytical methods, primarily HPLC-based, are essential for the precise quantification of AcSP in pharmacokinetic studies and for personalized medicine approaches. A comprehensive understanding of the factors influencing AcSP pharmacokinetics is vital for optimizing treatment strategies and ensuring patient safety.

References

- Vree, T. B., et al. Clinical Pharmacokinetics of Sulfonamides and Their Metabolites.

- O'Young, B., & Cohen, A. M. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 108).

- Schroder, H., & Evans, D. A. (1972). Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. Clinical Pharmacology and Therapeutics, 13(4), 558-563.

- PharmGKB.

- Buggé, C. J., Gautam, S. R., Parke, L. E., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-1098.

- ResearchGate. Bioanalytical Method Development and Validation for Determination of Sulfasalazine in Rabbit Plasma by HPLC-UV.

- Taggart, A. J., McDermott, B. J., & Roberts, S. D. (1992). The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheumatoid arthritis. British Journal of Clinical Pharmacology, 33(2), 147-151.

- Klotz, U. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285-302.

- Simson Pharma Limited. This compound.

- CymitQuimica. This compound.

- Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.

- United States Biological. This compound CAS 19077-98-6.

- European Medicines Agency. (2022).

- Patel, D. P., et al. (2012). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study.

- Al-Dorzi, H. M., & Al-Harbi, S. A. (2023). Pharmacokinetic Alterations Associated with Critical Illness. Journal of Clinical Medicine, 12(3), 1095.

- Das, K. M., & Dubin, R. (1976). Clinical pharmacokinetics of sulphasalazine. Clinical Pharmacokinetics, 1(6), 406-425.

- Vera, M. (2021). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.

Sources

- 1. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of age and acetylator phenotype on the pharmacokinetics of sulfasalazine in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. karger.com [karger.com]

- 9. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Alterations Associated with Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl Sulfapyridine: The Primary Metabolite of Sulfasalazine

Abstract

This technical guide provides a comprehensive examination of N-Acetyl Sulfapyridine (AcSP), the principal metabolite of the prodrug sulfasalazine (SASP). Designed for researchers, clinicians, and drug development professionals, this document delves into the intricate metabolic journey of sulfasalazine, the critical role of N-acetyltransferase 2 (NAT2) polymorphism, and the resulting pharmacokinetic variability of AcSP and its precursor, sulfapyridine (SP). We will explore the profound clinical implications of acetylator status on therapeutic efficacy and patient safety, detailing the direct link between SP accumulation and adverse drug reactions. Furthermore, this guide presents an authoritative, step-by-step protocol for the analytical quantification of SP and AcSP in biological matrices using High-Performance Liquid Chromatography (HPLC), a cornerstone of therapeutic drug monitoring. Through a synthesis of mechanistic insights, validated methodologies, and clinical data, this whitepaper serves as an essential resource for optimizing sulfasalazine therapy and advancing personalized medicine in the treatment of inflammatory diseases.

Introduction: The Prodrug Strategy of Sulfasalazine

Sulfasalazine (SASP) is a cornerstone therapeutic agent used for over four decades in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis (RA).[1][2][3] Structurally, it is a conjugate of two key molecules: 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP), linked by an azo bond.[4] This design is a classic example of a prodrug strategy, where the parent compound is pharmacologically inactive until it is metabolized into its active components.

The therapeutic action of SASP in IBD is primarily attributed to the 5-ASA moiety, which is delivered directly to the colon.[1][2] The parent drug is poorly absorbed in the upper gastrointestinal tract, allowing it to reach the large intestine largely intact.[3][4][5] Here, resident gut bacteria cleave the azo bond, releasing 5-ASA to exert its topical anti-inflammatory effects and SP, which acts as a carrier molecule.[1][4][5] While 5-ASA is the intended therapeutic agent for IBD, the systemically absorbed SP and its subsequent metabolites are responsible for the majority of dose-dependent adverse effects associated with SASP therapy.[1][6] The primary metabolite of sulfapyridine is this compound (AcSP).[4][7] Understanding the formation, pharmacokinetics, and clinical relevance of AcSP is therefore paramount for safe and effective sulfasalazine administration.

The Metabolic Pathway: From Sulfasalazine to this compound

The biotransformation of sulfasalazine is a multi-step process involving both microbial and human enzymes. The journey begins with oral administration and culminates in the renal excretion of several metabolites.

-

Colonic Cleavage: After traversing the stomach and small intestine with minimal absorption (less than 15% of the parent drug), SASP arrives in the colon.[3] Here, bacterial azoreductases catalyze the reductive cleavage of the azo bond, liberating sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA). This cleavage is the rate-limiting step in the clearance of sulfasalazine.[4]

-

Systemic Absorption of Sulfapyridine: Unlike 5-ASA, which is poorly absorbed from the colon and largely excreted in the feces, sulfapyridine is almost completely absorbed into the systemic circulation.[3][4][5]

-

Hepatic Metabolism: Once in the bloodstream, SP is transported to the liver, where it undergoes extensive metabolism before excretion. The primary metabolic pathway is N-acetylation, a phase II conjugation reaction that converts SP into this compound (AcSP).[1][4] This reaction is catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[7][8][9] Other metabolic pathways for SP include hydroxylation and subsequent glucuronidation.[1][4][10]

-

Renal Excretion: AcSP, along with other metabolites, is then eliminated from the body, primarily through the kidneys via urine.[10][11]

Caption: Metabolic pathway of sulfasalazine from oral administration to excretion.

The Role of NAT2 Genotype in AcSP Pharmacokinetics

The rate at which individuals metabolize sulfapyridine is highly variable and is determined by genetic polymorphism in the N-acetyltransferase 2 (NAT2) gene.[8] This polymorphism gives rise to three distinct phenotypes: "fast," "intermediate," and "slow" acetylators.[4][12] This genetic trait is the single most important factor influencing the steady-state plasma concentrations of both SP and its primary metabolite, AcSP.

-

Slow Acetylators: Individuals with two "slow" NAT2 alleles exhibit reduced enzyme activity. This leads to slower conversion of SP to AcSP, resulting in higher, more sustained plasma concentrations of the parent metabolite, SP, and a longer elimination half-life.[1][4]

-

Fast Acetylators: Individuals with at least one "fast" NAT2 allele (e.g., the wild-type NAT2*4) have robust enzyme activity.[4][8] They metabolize SP to AcSP more rapidly, leading to lower plasma concentrations of SP, higher concentrations of AcSP, and a shorter SP elimination half-life.[1][10]

This variability has profound clinical consequences, as the accumulation of sulfapyridine is directly linked to the incidence of adverse drug reactions.

| Parameter | Slow Acetylators | Fast Acetylators | Reference(s) |

| SP Elimination Half-life | ~14-14.8 hours | ~6-10.4 hours | [1][11] |

| SP Plasma Concentration | Significantly Higher | Significantly Lower | [4][13] |

| AcSP Plasma Concentration | Lower | Higher | [4][10] |

| SP Apparent Oral Clearance | ~40 ml/min | ~150 ml/min | [1] |

| Risk of Dose-Dependent ADRs | Significantly Increased | Lower | [4][12][14] |

Table 1: Comparative Pharmacokinetics of Sulfapyridine (SP) Based on Acetylator Phenotype.

Clinical Significance and Therapeutic Drug Monitoring (TDM)

The clinical utility of sulfasalazine is often limited by its side-effect profile, which is predominantly driven by the sulfapyridine moiety.[6] Common dose-dependent adverse drug reactions (ADRs) include nausea, headache, anorexia, and hemolysis.[2] These effects are strongly correlated with high serum concentrations of SP, particularly levels exceeding 50 µg/mL.[15][16]

Given the pharmacokinetic variability dictated by the NAT2 genotype, slow acetylators are at a much greater risk of developing these ADRs.[4][12][13][14] Studies have shown that slow acetylators experience adverse effects more frequently and may require dose adjustments or discontinuation of therapy.[13][14]

This clear relationship between SP concentration, acetylator status, and toxicity provides a strong rationale for Therapeutic Drug Monitoring (TDM). By measuring the serum concentrations of SP and AcSP, clinicians can:

-

Optimize Dosing: Ensure that SP levels are within the therapeutic range (often cited as >17-20 µg/mL for efficacy) while remaining below the toxic threshold (~50 µg/mL).[15][16]

-

Identify Patient Phenotype: The ratio of AcSP to SP can help infer the patient's acetylator status, allowing for proactive dose adjustments.[10]

-

Investigate ADRs: Determine if a patient's adverse effects are linked to elevated SP levels, guiding the decision to reduce the dose or switch to an alternative therapy.

-

Improve Patient Adherence and Safety: Routine monitoring enhances the safety profile of the drug and can improve patient outcomes.[17][18][19]

Analytical Methodology: Quantification of SP and AcSP by HPLC

High-Performance Liquid Chromatography (HPLC) is the reference method for the simultaneous, specific, and sensitive determination of sulfapyridine and this compound in biological fluids such as plasma and serum.[15][20][21] The method's robustness and reproducibility make it ideal for clinical TDM.

Causality Behind the Protocol

-

Sample Preparation - Protein Precipitation: Plasma and serum are complex matrices containing high concentrations of proteins that interfere with chromatographic analysis by clogging the column and creating background noise. Acetonitrile is an effective protein-precipitating agent; it denatures the proteins, causing them to fall out of solution, while the analytes of interest (SP and AcSP) remain soluble in the supernatant.[21]

-

Chromatography - Reversed-Phase Column: SP and AcSP are moderately polar molecules. A reversed-phase column (e.g., C18) has a nonpolar stationary phase. Using a polar mobile phase, the analytes are separated based on their relative hydrophobicity. This is the most common and effective mode of separation for this class of compounds.[21][22]

-

Quantification - Internal Standard: An internal standard (IS), a compound with similar chemical and physical properties to the analytes (e.g., sulfamethazine), is added in a known concentration to every sample, calibrator, and control.[21] The IS corrects for any variability in sample extraction, preparation, and injection volume. Quantification is based on the ratio of the analyte peak area to the IS peak area, which provides a highly accurate and precise measurement.

Detailed Experimental Protocol: HPLC-UV Analysis

Objective: To quantify Sulfapyridine (SP) and this compound (AcSP) in human plasma.

1. Materials and Reagents:

-

Reference standards for SP, AcSP, and Sulfamethazine (Internal Standard).

-

HPLC-grade acetonitrile, methanol, and water.

-

Perchloric acid or sodium acetate buffer.

-

Human plasma (drug-free for calibration standards).

-

Microcentrifuge tubes (1.5 mL).

-

HPLC system with UV detector, autosampler, and C18 reversed-phase column.

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Separately dissolve reference standards of SP, AcSP, and IS in methanol.

-

Working Internal Standard (10 µg/mL): Dilute the IS stock solution in acetonitrile.

-

Calibration Standards: Spike drug-free human plasma with known concentrations of SP and AcSP to create a calibration curve (e.g., 0.25 to 20 µg/mL).[21]

3. Sample Preparation (Protein Precipitation):

-

Step 1: Pipette 200 µL of the patient plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 400 µL of the working Internal Standard solution (in acetonitrile).

-

Step 3: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Step 4: Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Step 5: Carefully transfer the clear supernatant to an HPLC vial for analysis.

4. HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and sodium acetate buffer (e.g., pH 4.5), ratio adjusted for optimal separation (e.g., 20:80 v/v).[22][23]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 270 nm.[21]

-

Run Time: Approximately 10 minutes.

5. Data Analysis:

-

Identify and integrate the peaks for SP, AcSP, and the IS based on their retention times.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of SP and AcSP in patient samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of SP and AcSP in plasma by HPLC.

Conclusion and Future Perspectives

This compound is not merely a terminal metabolite but a central player in the clinical pharmacology of sulfasalazine. Its formation rate, governed by the NAT2 genotype, is the primary determinant of sulfapyridine exposure and, consequently, the risk of dose-dependent toxicity. A thorough understanding of this metabolic pathway is indispensable for drug development professionals seeking to create safer alternatives and for clinicians aiming to optimize therapy for individual patients.

The integration of pharmacogenetic testing for NAT2 status and routine therapeutic drug monitoring of sulfapyridine and this compound represents a powerful approach to personalized medicine. This strategy allows for the prospective identification of at-risk patients (slow acetylators) and enables dose adjustments to maintain efficacy while minimizing adverse events. The analytical methods, particularly HPLC, are robust, reliable, and essential for implementing such a TDM program.

Future research should continue to explore the potential biological activities of AcSP and other sulfapyridine metabolites, as well as refine non-invasive monitoring techniques, such as salivary testing, to further enhance patient care and safety in the long-term management of chronic inflammatory diseases.[24]

References

- Sulfapyridine. (n.d.). In-Depth Pharmacology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGleqd8qZa51hsyRE1ykL5_kTdgrPMuedu0PlTQBuXDuDCVUdKr1YlgZ_8x_BbCAOYcy1ezRcQAHvTJ-Tmncu8NaVY1a77-ZMaEyTQJpq1vm41GuQUr0y2d0k4sPgx-j-9KukKAAZSM3tgFy2DX1YXqMuFcz58jJ9NQZQ==

- Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. (n.d.). NCBI Bookshelf. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfVjR5Qu4oj94LcDBtNHoctLBmCX5RIeQergkDbJRiCLswLdnSOyOVjdRnE_RRyOoaGEmaMmqqzPtbgZYsUQdaD9MttZWen5-W-cRAuB3meCGez6C2azD4BqMuL9gDg7VtQo5m_qxOUA==

-

Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr., & Jusko, W. J. (1978). High-performance Liquid Chromatographic Assay of Sulfapyridine and Acetylsulfapyridine in Biological Fluids. Journal of Pharmaceutical Sciences, 67(9), 1250–1253. [Link]

-

Kloth, H. (1985). Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. Clinical Pharmacokinetics, 10(4), 285-302. [Link]

- In Progress: Sulfasalazine, Mesalazine and Sulfapyridine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_awESRu6B7WikRLizx4Pj2gz-pvYzYyAMCtD80YTyIVnr476xIgB3jFvE90rfeF-xtatsIFoC2IPw9c4I4i3DqrRjL8KjZca9LPRrWY9ZD84mvWsLnLeqjDZAe0i9TVfuTmrM4V1-mhtyW2_EVAJcg==

-

Zheng, W., & Taggart, C. M. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095–1098. [Link]

-